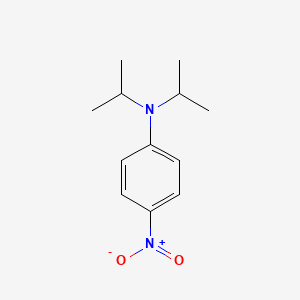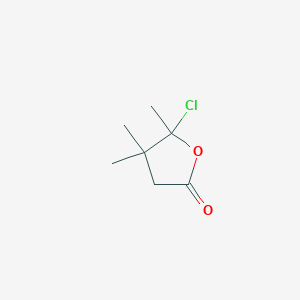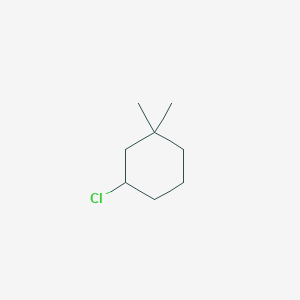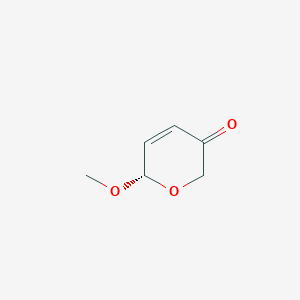![molecular formula C19H18O6 B14680273 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione CAS No. 34350-36-2](/img/structure/B14680273.png)
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a fused ring system
Métodos De Preparación
The synthesis of 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione typically involves multi-step organic reactions. The synthetic routes often start with simpler aromatic compounds, which undergo a series of reactions including hydroxylation, methylation, and cyclization to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the fused ring system allow it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione include other hydroxylated aromatic compounds and fused ring systems. its unique combination of hydroxyl groups and methyl groups, along with the specific arrangement of the fused rings, gives it distinct properties that are not found in other similar compounds. Examples of similar compounds include 2,2,5,5-Tetramethyltetrahydrofuran and 2,2,6,6-Tetramethylpiperidine .
Propiedades
Número CAS |
34350-36-2 |
|---|---|
Fórmula molecular |
C19H18O6 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2,6-dihydroxy-1,2,7,9-tetramethyl-7H-[1]benzofuro[4,5-g]isochromene-5,10-dione |
InChI |
InChI=1S/C19H18O6/c1-7-14-10-5-11-15(8(2)24-9(3)17(11)21)18(22)16(10)12(20)6-13(14)25-19(7,4)23/h5-6,8-9,22-23H,1-4H3 |
Clave InChI |
KSMHSEXNENMRCP-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C3=C(C=C2C(=O)C(O1)C)C4=C(C(OC4=CC3=O)(C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



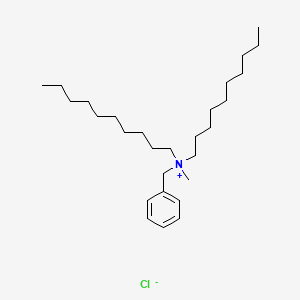
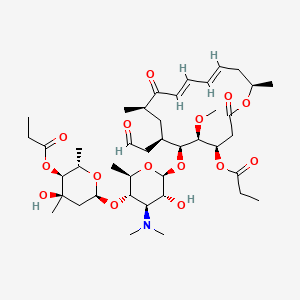
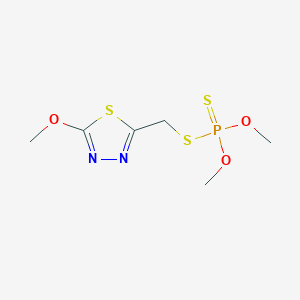
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)

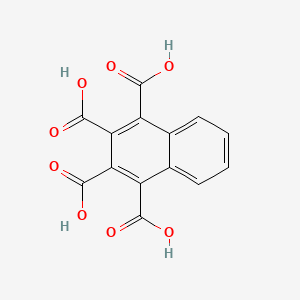
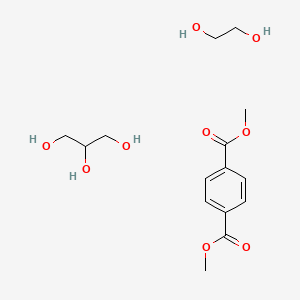
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)

